N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, also known as QX-314, is a membrane-impermeant lidocaine derivative that has been widely used in scientific research. It is a highly potent and selective inhibitor of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells. QX-314 has been shown to be effective in blocking pain signals in sensory neurons, and has potential applications in the treatment of chronic pain and other neurological disorders.
未来方向
The future directions for research on “N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by related compounds, it could be of interest in the development of new pharmaceuticals .
作用机制
Target of Action
The primary target of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
The compound acts as an agonist at the THR-β receptor . This means it binds to the receptor and activates it, leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of the THR-β receptor, the compound triggers a cascade of events that ultimately lead to the reduction of lipid levels in the body . This includes a decrease in Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides .
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .
Result of Action
The activation of the THR-β receptor by the compound leads to a decrease in LDL-C and triglycerides . This results in improved lipid profiles, which can be beneficial in the management of dyslipidemia .
属性
IUPAC Name |
2,3-dioxo-N-propan-2-yl-1,4-dihydroquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-6(2)14-19(17,18)7-3-4-8-9(5-7)13-11(16)10(15)12-8/h3-6,14H,1-2H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUPHLXYJCDWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。